2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound belonging to the class of phenylpyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the desired reactions. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : Reduction reactions can be performed on the triazolo[4,3-b]pyridazine core to yield different derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Nucleophiles like sodium hydride (NaH) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives, such as 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide-quinone.
Reduction: : Reduced triazolo[4,3-b]pyridazine derivatives.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Its antitumor activity has been evaluated in various studies, making it a promising candidate for further development.
Medicine
The compound's potential as an anxiolytic or antiepileptic agent has been explored. Its ability to modulate biological pathways related to anxiety and epilepsy makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various products.
Mechanism of Action
The mechanism by which 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with c-Met and Pim-1, leading to the suppression of their activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, contributing to its antitumor properties.
Comparison with Similar Compounds
Similar Compounds
N-substituted -N-(3-(1,2,4-triazolo-(4,3-b)pyridazin-6-yl)phenyl)alkanamides: : These compounds share a similar triazolo[4,3-b]pyridazine core but differ in their substituents.
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl: : This compound is structurally similar but has a methyl group instead of the thiazolyl group[_{{{CITATION{{{_3{N-Methyl-N-3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ....
Properties
IUPAC Name |
2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS2/c23-13(18-16-17-8-9-24-16)10-25-14-7-6-12-19-20-15(22(12)21-14)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMYJFHDJGNPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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